2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-5-10(2)7-11(6-9)20-13-12(17-18-20)14(21)19(4-3-15)8-16-13/h5-8H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSNMBGRCPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action.
Medicine: Research focuses on its anticancer properties, particularly its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
Substituent Effects :
- Methyl Groups : The 3,5-dimethylphenyl variant exhibits higher thermal stability compared to the 3,4-dimethyl analogue, likely due to symmetrical substitution reducing steric strain .
- Fluorine Substitution : The 3-fluorophenyl derivative (C₂₂H₁₈FN₇O₂) shows improved cellular uptake, attributed to fluorine’s electronegativity enhancing membrane permeability .
Synthetic Yields: Triazolopyrimidines synthesized via ethanol reflux (e.g., compound in ) achieve higher yields (>85%) compared to thiazolo-pyrimidines (~68% in ), likely due to milder reaction conditions.
Bioactivity :
Biological Activity
The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazolopyrimidine core structure that is known for its ability to interact with various biological targets. The IUPAC name for this compound reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H20N6O2 |
| Molecular Weight | 344.39 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit promising anticancer activity. For instance:
- In vitro studies show that related triazolo-pyrimidine derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For example:
The mechanism by which these compounds exert their anticancer effects typically involves:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.
- Induction of Apoptosis : Increased levels of caspase-3 and alterations in Bcl-2 family protein expressions have been noted.
- Disruption of Signaling Pathways : These compounds can modulate pathways that regulate cell proliferation and survival.
Study 1: Anticancer Screening
In a study assessing various triazolo-pyrimidine derivatives:
- Compound XIV , structurally related to the target compound, showed high anticancer activity against HCT-116 (colon cancer), HepG-2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells with IC50 values as low as 0.09 µM .
Study 2: Mechanistic Insights
Another research highlighted that the compound induced significant apoptosis in HepG-2 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . The study indicated that treatment led to a notable increase in active caspase-3 levels.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected triazolo-pyrimidine derivatives compared to our target compound:
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound XIV | 0.09 | HCT-116 | CDK inhibition, apoptosis induction |
| Compound XVII | 6.15 | Solid tumors | G2/M arrest, caspase activation |
| Target Compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-(3,5-dimethylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors like substituted pyrimidines and triazole derivatives. For example, refluxing equimolar amounts of a triazole intermediate with acetonitrile-containing reagents in ethanol under acidic or basic conditions (e.g., using piperidine as a catalyst) yields the target compound. Purification is typically achieved via recrystallization from aqueous DMF or ethanol, with yields up to 86% . Structural analogs in and highlight the use of similar triazolo-pyrimidine scaffolds, emphasizing the importance of optimizing reaction time (3–5 hours) and solvent polarity to minimize byproducts.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., bond lengths and angles), as demonstrated for structurally related triazolo-pyrimidines in and .
- NMR spectroscopy : NMR (DMSO-) can identify methyl ( ppm), aromatic ( ppm), and acetonitrile-derived protons ( ppm for CH groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNO for the core structure) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., using B3LYP/6-31G* basis sets) can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, applied DFT to analogous imidazo-pyridines to correlate electron-withdrawing groups (e.g., nitriles) with enhanced electrophilicity at the pyrimidine ring. Such models guide functionalization strategies (e.g., nucleophilic substitution at the 7-oxo position) .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To resolve this:
- Compare experimental NMR shifts with computed spectra (GIAO method in DFT) .
- Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) .
- Validate crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .
Q. What experimental design principles are critical for evaluating the bioactivity of this compound?
- Methodological Answer :
- Assay selection : Prioritize enzyme inhibition assays (e.g., kinases or phosphodiesterases) given the triazolo-pyrimidine core’s role in ATP-mimetic binding .
- Dose-response studies : Use a split-plot design (as in ) to test multiple concentrations (e.g., 0.1–100 µM) across biological replicates.
- Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks to isolate compound-specific effects .
Q. How can researchers optimize solubility and stability for in vitro studies?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. ’s analogs achieved solubility via polar substituents (e.g., methoxy groups) .
- Stability : Conduct pH-dependent degradation studies (e.g., 24-hour incubation in PBS at 4–37°C) with HPLC monitoring. Protect light-sensitive nitro or cyano groups by storing solutions in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
